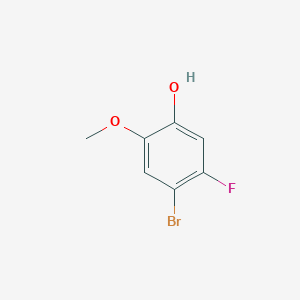

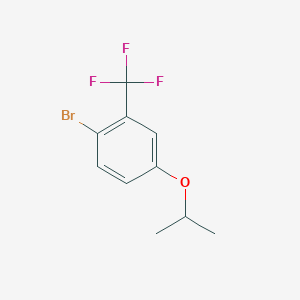

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

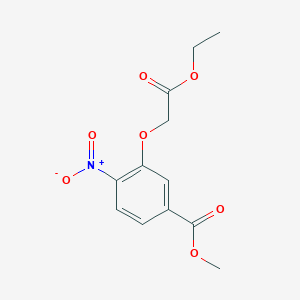

The compound 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene is a brominated aromatic molecule with an isopropoxy and a trifluoromethyl group attached to the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related brominated benzene derivatives and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves the selective bromination of benzene precursors. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This suggests that a similar approach could be used for the synthesis of 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene, with appropriate modifications to introduce the isopropoxy group at the desired position on the benzene ring.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be influenced by the steric and electronic effects of substituents. For example, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene exhibits a conformation where the methine hydrogens are coplanar with the ring, directed toward the bromine . This indicates that the presence of bulky groups can significantly affect the conformation of the molecule. The isopropoxy and trifluoromethyl groups in 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene would similarly influence its molecular conformation.

Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions. For example, 1-bromo-2-(trifluoromethoxy)benzene can undergo treatment with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can be trapped or further reacted to produce different compounds . This suggests that 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene could also serve as a versatile intermediate for organometallic synthesis and participate in reactions to form various functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For instance, the presence of bulky substituents can lead to the existence of rotational isomers and affect the compound's melting point and density . The electronic properties of the substituents, such as the electron-withdrawing trifluoromethyl group, can also impact the reactivity and stability of the molecule . Therefore, 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene would likely exhibit unique physical and chemical properties due to its substituents, which could be explored through experimental studies.

Aplicaciones Científicas De Investigación

Propiedades

IUPAC Name |

1-bromo-4-propan-2-yloxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWASTTIZCDIKML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650451 |

Source

|

| Record name | 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene | |

CAS RN |

914635-70-4 |

Source

|

| Record name | 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)